CYP2A6 Selectivity Over CYP1A2 and CYP2B6 Defines a Unique P450 Inhibition Fingerprint
In human liver microsomes, N-(2-cyanophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide inhibits CYP2A6 with an IC50 of 1,000 nM, while inhibition of CYP1A2 and CYP2B6 is substantially weaker (IC50 = 1,300 nM and 3,900 nM, respectively) [1]. This yields selectivity ratios of 1.3× over CYP1A2 and 3.9× over CYP2B6, demonstrating a preference for CYP2A6. In contrast, the parent coumarin scaffold, 7-methylcoumarin, is a known mechanism-based CYP2A6 inhibitor but lacks comparable selectivity data against these specific isoforms . The introduction of the 2-cyanophenylacetamide side chain thus imparts a quantifiable selectivity advantage.
| Evidence Dimension | CYP isoform inhibition selectivity |
|---|---|
| Target Compound Data | IC50(CYP2A6) = 1,000 nM; IC50(CYP1A2) = 1,300 nM; IC50(CYP2B6) = 3,900 nM |
| Comparator Or Baseline | 7-Methylcoumarin (mechanism-based CYP2A6 inhibitor, quantitative selectivity data not available in same assay system) |
| Quantified Difference | Selectivity ratio: 1.3× over CYP1A2; 3.9× over CYP2B6 |
| Conditions | Human liver microsomes; 5-min preincubation with NADPH-regenerating system; coumarin 7-hydroxylation as CYP2A6 probe |
Why This Matters
The measured selectivity against CYP1A2 and CYP2B6 is crucial for researchers screening drug candidates where off-target P450 inhibition leads to metabolic drug–drug interactions, as this compound provides a cleaner CYP2A6-focused profile than the unsubstituted coumarin scaffold.
- [1] BindingDB. BDBM50366404 (CHEMBL4162449). IC50 data for CYP2A6, CYP1A2, CYP2B6. Retrieved from assay IDs 1, 2, 3. View Source
